3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC14655981
Molecular Formula: C5H3F3IN3O2
Molecular Weight: 321.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3F3IN3O2 |
|---|---|
| Molecular Weight | 321.00 g/mol |
| IUPAC Name | 3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C5H3F3IN3O2/c1-11-3(5(6,7)8)2(12(13)14)4(9)10-11/h1H3 |
| Standard InChI Key | CZCPJBHAGUOZJY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=N1)I)[N+](=O)[O-])C(F)(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of 3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole consists of a five-membered pyrazole ring () with substituents at positions 1, 3, 4, and 5. The methyl group at position 1, nitro group at position 4, trifluoromethyl group at position 5, and iodine at position 3 create a sterically crowded and electronically diverse system . The IUPAC name, 3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole, reflects this substitution pattern.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 321.00 g/mol | |
| InChIKey | CZCPJBHAGUOZJY-UHFFFAOYSA-N | |
| SMILES | CN1C(=C(C(=N1)I)N+[O-])C(F)(F)F |
Synthesis and Manufacturing
Industrial Synthesis Routes
A practical synthesis begins with 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which undergoes sequential functionalization. Enamine Ltd. reported a lithiation-bromination strategy in flow reactors to introduce iodine at position 3 . Subsequent nitration using mixed acid () introduces the nitro group at position 4, yielding the target compound in >80% purity . MolCore BioPharmatech optimizes this route for scale-up, achieving ≥97% purity under ISO-certified conditions .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | (Flow Reactor) | 85% |
| Iodination | , THF, −78°C | 78% |
| Nitration | , 0°C | 82% |
Purification and Quality Control
Chromatographic techniques (HPLC, GC-MS) resolve regioisomeric byproducts, while elemental analysis confirms stoichiometry . VulcanChem emphasizes storage at −20°C under inert atmosphere to prevent decomposition.
Chemical Properties and Reactivity
Electrophilic and Nucleophilic Reactivity
The iodine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the pyrazole scaffold . The nitro group is reducible to an amine () using , a transformation critical for generating bioactive analogues.
Stability and Degradation
Thermogravimetric analysis (TGA) indicates decomposition above 150°C, with the nitro group contributing to thermal instability . Photodegradation studies suggest that UV light accelerates iodides’ elimination, necessitating amber glass storage.
Applications in Pharmaceutical Chemistry
Role as a Building Block
3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances membrane permeability, a desirable trait in central nervous system (CNS) drugs . For example, coupling the iodine with boronic acids via Suzuki-Miyaura cross-coupling produces biaryl derivatives under investigation for Alzheimer’s disease .
Agrochemic al Applications
In agrochemistry, nitro-pyrazoles exhibit herbicidal and insecticidal activity. Functionalization at position 3 modulates potency against acetylcholinesterase in pests.
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